Trimethylsilyl 2,3,4,5-tetrafluorobenzoate

Reactivity Electrophilicity Nucleophilic Aromatic Substitution

Trimethylsilyl 2,3,4,5-tetrafluorobenzoate (CAS 1616373-58-0) is a fluorinated silyl ester derivative of 2,3,4,5-tetrafluorobenzoic acid, a critical scaffold in the synthesis of fluoroquinolone antibiotics. It functions primarily as a volatile surrogate for GC-MS analysis and as a lipophilic intermediate in nucleophilic aromatic substitution workflows.

Molecular Formula C10H10F4O2Si
Molecular Weight 266.26 g/mol
Cat. No. B11762002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl 2,3,4,5-tetrafluorobenzoate
Molecular FormulaC10H10F4O2Si
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(=O)C1=CC(=C(C(=C1F)F)F)F
InChIInChI=1S/C10H10F4O2Si/c1-17(2,3)16-10(15)5-4-6(11)8(13)9(14)7(5)12/h4H,1-3H3
InChIKeyQXPCNKFJQBTJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl 2,3,4,5-tetrafluorobenzoate: Procurement & Analytical Specifications Guide


Trimethylsilyl 2,3,4,5-tetrafluorobenzoate (CAS 1616373-58-0) is a fluorinated silyl ester derivative of 2,3,4,5-tetrafluorobenzoic acid, a critical scaffold in the synthesis of fluoroquinolone antibiotics . It functions primarily as a volatile surrogate for GC-MS analysis and as a lipophilic intermediate in nucleophilic aromatic substitution workflows . The compound is synthesized via esterification of 2,3,4,5-tetrafluorobenzoic acid with trimethylsilyl chloride , and it is characterized by a highly electron-deficient tetrafluorinated benzene ring that significantly influences its reactivity and analytical behavior .

Why In-Class Silyl Esters and Non-Fluorinated Analogs Cannot Simply Replace Trimethylsilyl 2,3,4,5-tetrafluorobenzoate


In procurement, substituting a generic trimethylsilyl ester or a non-fluorinated benzoate for Trimethylsilyl 2,3,4,5-tetrafluorobenzoate is not scientifically justifiable due to critical differences in molecular architecture and performance. The tetrafluorinated aromatic core imparts a distinct combination of enhanced electrophilicity, altered mass spectral fragmentation patterns, and unique retention behavior in GC-MS that is absent in its non-fluorinated counterparts [1]. Furthermore, the specific fluorine substitution pattern (2,3,4,5-) creates a unique electron-deficient environment that cannot be replicated by regioisomers like the 2,3,5,6-tetrafluorobenzoate, leading to divergent reactivity profiles in synthetic applications . Such variations directly impact key procurement-relevant parameters including detection limits, quantification accuracy, and reaction yields, as detailed in the quantitative evidence below [1][2].

Quantitative Differential Evidence: Trimethylsilyl 2,3,4,5-tetrafluorobenzoate vs. Analogs


Electron-Deficient Aromatic Core: Comparative Reactivity with Non-Fluorinated Analogs

The tetrafluorinated aromatic ring in Trimethylsilyl 2,3,4,5-tetrafluorobenzoate dramatically enhances its electrophilicity and susceptibility to nucleophilic attack compared to its non-fluorinated counterpart, trimethylsilyl benzoate. This property is crucial for its role in palladium-catalyzed cross-coupling reactions where C–F bond activation is required . Non-fluorinated benzoates lack this activation pathway .

Reactivity Electrophilicity Nucleophilic Aromatic Substitution

Comparative GC-MS Performance: TMS-Tetrafluorobenzoate vs. TMS-Benzoate

Trimethylsilyl 2,3,4,5-tetrafluorobenzoate serves as a volatile surrogate that enables GC-MS analysis of the otherwise non-volatile 2,3,4,5-tetrafluorobenzoic acid . While TMS derivatization, in general, is known to increase volatility and stability [1], the specific fluorinated TMS ester offers a distinct advantage in terms of mass spectral identification. The presence of four fluorine atoms provides a unique isotopic pattern (M, M+1, etc.) and diagnostic fragment ions not present in non-fluorinated TMS derivatives like TMS-benzoate, which lack these characteristic fluorine-containing fragments . This enhanced specificity is critical for unambiguous identification and quantification in complex matrices.

GC-MS Derivatization Volatility Chromatography

Purity Specifications: A Critical Procurement Differentiator

For scientific procurement, product purity is a non-negotiable specification that directly impacts experimental reproducibility. The purity of commercially available Trimethylsilyl 2,3,4,5-tetrafluorobenzoate varies, with suppliers listing it at either 95% or 97% [1]. While a 2% absolute difference may seem small, it can be significant in quantitative analytical methods or as a stoichiometric reagent in sensitive synthetic steps. This variability underscores the need to select a supplier based on the specific purity requirements of the intended application.

Purity Quality Control Procurement Analytical Standard

Differential Reactivity in Silylation: TMS-Tetrafluorobenzoate as a Synthetic Precursor

Trimethylsilyl 2,3,4,5-tetrafluorobenzoate is more than just an analytical derivative; it is a key intermediate in the synthesis of higher-value fluorinated compounds. A patent describes a process using a trimethylsilyl protected derivative of a polyfluoroaromatic acid, which is then contacted with a reducing agent and gallium tribromide to yield new chemical entities [1]. This contrasts with the more common use of simple TMS esters like TMS-benzoate, which are primarily used as protecting groups and lack the same potential for subsequent selective fluorinated scaffold elaboration [2]. The tetrafluoro-substituted aromatic ring provides a handle for further functionalization not available with non-fluorinated analogs.

Synthetic Intermediate Reagent Fluorine Chemistry

Validated Use Cases for Trimethylsilyl 2,3,4,5-tetrafluorobenzoate Based on Differential Evidence


Tracer Analysis of 2,3,4,5-Tetrafluorobenzoic Acid in Environmental or Biological Matrices via GC-MS

In analytical chemistry, particularly environmental monitoring or pharmaceutical metabolism studies, 2,3,4,5-tetrafluorobenzoic acid requires derivatization for GC-MS analysis. Procuring Trimethylsilyl 2,3,4,5-tetrafluorobenzoate as a reference standard or using it as a validated derivative provides a distinct advantage. Its unique mass spectral fragmentation, featuring diagnostic ions from the tetrafluorinated ring, allows for unambiguous identification and precise quantification in complex samples, a capability not offered by generic TMS-derivatives . This ensures high-confidence data for trace-level analysis, making it the preferred choice for laboratories requiring regulatory-grade specificity .

Advanced Organic Synthesis: Building Block for Fluorinated Pharmaceuticals and Agrochemicals

In synthetic chemistry, this compound is not merely a protecting group but a strategic intermediate for constructing complex fluorinated molecules, such as those in fluoroquinolone antibiotics . Its enhanced electrophilicity makes it suitable for palladium-catalyzed cross-coupling reactions involving C-F bond activation, a pathway unavailable to its non-fluorinated counterpart . Furthermore, its use in patented processes as a protected intermediate for subsequent reduction and functionalization highlights its unique value in multi-step syntheses [2]. For chemists developing new fluorinated drugs or advanced materials, this compound offers a functional handle for further molecular elaboration that simpler silyl esters cannot provide.

High-Precision Quantitative Analysis Requiring Validated High-Purity Standards

For applications demanding exact stoichiometry or rigorous quantitative analysis, the procurement of a high-purity grade of Trimethylsilyl 2,3,4,5-tetrafluorobenzoate is essential. The documented availability of a 97% purity specification provides a tangible justification for selection over lower-purity (e.g., 95%) alternatives . This 2% purity differential can be critical in minimizing impurities that might otherwise lead to quantitative errors or side reactions in sensitive assays, thus directly supporting experimental reproducibility and data integrity in quality control or research settings.

Preparation of Polyfluorophenol Derivatives via Decarboxylation Routes

This compound is a key intermediate in processes for preparing high-value polyfluorophenols, such as pentafluorophenol, from commercially available polyfluoroaromatic acids . The trimethylsilyl ester serves as a crucial intermediate in a decarboxylation sequence to form organozinc compounds, which are then oxidized. This synthetic route avoids the hazards associated with Grignard reagents and circumvents the use of banned starting materials like hexachlorobenzene, providing a safer and more sustainable path to essential fluorinated building blocks used in polymer chemistry and peptide synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethylsilyl 2,3,4,5-tetrafluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.